UNC0642

Vue d'ensemble

Description

UNC0642 est un inhibiteur puissant et sélectif des histone méthyltransférases G9a et GLP (G9a-like protein). Ces enzymes catalysent la mono- et la diméthylation de la lysine 9 sur l'histone 3 (H3K9), une modification épigénétique cruciale impliquée dans la régulation des gènes. This compound a montré un potentiel significatif dans la suppression de la survie des cellules cancéreuses et de la tumorigenèse, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

La synthèse de l'UNC0642 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes:

Formation du noyau quinazoline: Ceci implique la réaction de matières premières appropriées pour former le système cyclique quinazoline.

Introduction du fragment pipéridine: Cette étape implique l'addition du cycle pipéridine au noyau quinazoline.

Fonctionnalisation du cycle quinazoline:

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

L'UNC0642 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs courants pour la réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'this compound pourrait conduire à la formation de dérivés N-oxyde de quinazoline, tandis que la réduction pourrait donner des analogues de quinazoline réduits.

Applications De Recherche Scientifique

L'UNC0642 a un large éventail d'applications en recherche scientifique, notamment:

Recherche sur le cancer: L'this compound a été montré pour inhiber la prolifération des cellules cancéreuses et induire l'arrêt du cycle cellulaire.

Développement de médicaments: L'this compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux ciblant les histone méthyltransférases.

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité de G9a et de GLP, qui sont responsables de la méthylation de H3K9. Cette inhibition conduit à une diminution des niveaux de méthylation de H3K9, entraînant des changements dans l'expression des gènes. Le composé a été montré pour induire l'arrêt du cycle cellulaire, augmenter les niveaux d'espèces réactives de l'oxygène et activer les voies de signalisation p38 et JNK / MAPK .

Mécanisme D'action

UNC0642 exerts its effects by inhibiting the activity of G9a and GLP, which are responsible for the methylation of H3K9. This inhibition leads to a decrease in H3K9 methylation levels, resulting in changes in gene expression. The compound has been shown to induce cell cycle arrest, increase reactive oxygen species levels, and activate the p38 and JNK/MAPK signaling pathways .

Comparaison Avec Des Composés Similaires

L'UNC0642 est similaire à d'autres inhibiteurs de G9a et de GLP, tels que l'UNC0638 et le BIX-01294. L'this compound présente des propriétés pharmacocinétiques améliorées et une plus grande sélectivité par rapport à ces composés . Les principales différences incluent:

La combinaison unique de puissance, de sélectivité et de propriétés pharmacocinétiques de l'this compound en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

UNC0642 is a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2), which plays a significant role in epigenetic regulation and has been implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression through histone methylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound functions primarily by inhibiting G9a, leading to a decrease in dimethylation of histone H3 at lysine 9 (H3K9me2). This modification is associated with transcriptional repression of tumor suppressor genes. By blocking G9a activity, this compound promotes the reactivation of these genes, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.

In Vitro Studies

-

Bladder Cancer :

- In studies involving human urinary bladder cancer (UBC) cell lines (T24, J82, and 5637), this compound demonstrated a dose-dependent reduction in cell viability with IC50 values of 9.85 ± 0.41 µM for T24 cells and 13.15 ± 1.72 µM for J82 cells. Treatment with this compound also significantly increased apoptosis markers such as cleaved Caspase 3 and BIM protein levels .

- Breast Cancer :

- Prader-Willi Syndrome Model :

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can significantly suppress tumor growth without notable toxicity. For instance, in nude mice bearing J82 xenografts treated with 5 mg/kg doses every other day, tumor growth was markedly inhibited as indicated by reduced tumor volumes and weights .

Summary of Key Findings

| Cancer Type | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|

| Urinary Bladder Cancer | 9.85 - 13.15 | Inhibition of G9a leading to apoptosis | Decreased cell viability and increased apoptosis |

| Breast Cancer | 12.6 | Downregulation of proliferation markers | Induced apoptosis and reduced proliferation |

| Prader-Willi Syndrome | N/A | Modulation of G9a activity | Improved survival rates in neonatal pups |

Case Studies

- Urinary Bladder Cancer :

- Breast Cancer :

Propriétés

IUPAC Name |

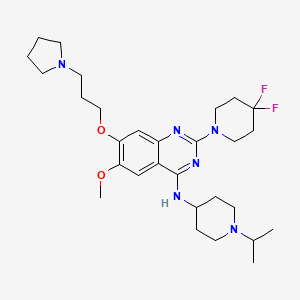

2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAMYOYQYRYFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481677-78-4 | |

| Record name | UNC-0642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNC-0642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.